1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid

Vue d'ensemble

Description

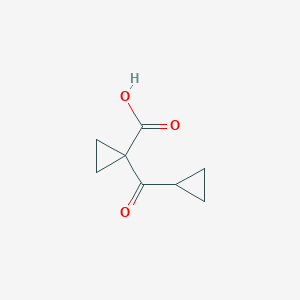

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by the presence of two cyclopropane rings, each attached to a carboxyl group. It is primarily used in research and industrial applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Cyclopropanation of Alkenes: This involves the use of diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available for various research and industrial applications .

Analyse Des Réactions Chimiques

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Intermediate in Synthesis

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Due to its structural complexity, it can be utilized in the preparation of more complex molecules through various chemical transformations. For instance, it can be involved in cycloaddition reactions or serve as a precursor for the synthesis of pharmaceuticals.

Table 1: Comparison of Cyclopropanecarboxylic Acid Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two cyclopropane rings | High strain leading to unique reactivity |

| Cyclopropanecarboxylic acid | Single cyclopropane ring | Simpler structure; primarily used in esterification |

| Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate | Similar structure but with ethyl group | Increased solubility and reactivity |

This table highlights the distinctiveness of this compound compared to other derivatives, emphasizing its potential utility in synthetic applications.

Medicinal Chemistry

Biological Activity

Research indicates that compounds containing cyclopropane moieties exhibit significant biological activities, including antibacterial and anticancer properties. The strain of Rhodococcus rhodochrous has been shown to utilize cyclopropanecarboxylate as a sole carbon source, indicating potential pathways for biotransformation and biodegradation that could be harnessed for pharmaceutical applications .

Case Study: Anticancer Activity

A study demonstrated the synthesis of derivatives from this compound that exhibited selective cytotoxicity against cancer cells. The mechanism involved the inhibition of specific metabolic pathways essential for cancer cell survival, showcasing the compound's potential as a lead structure for new anticancer agents .

Agricultural Applications

Pesticide Development

The compound's derivatives have been explored for their insecticidal properties. For example, studies have evaluated the efficacy of cyclopropanecarboxylic acid derivatives as active ingredients in pest control formulations, demonstrating their potential effectiveness against various agricultural pests .

Table 2: Efficacy of Cyclopropanecarboxylic Acid Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate | Whiteflies | 78 |

| Cyclopropanecarboxylic acid | Thrips | 90 |

This table illustrates the comparative efficacy of various derivatives in pest control applications.

Mécanisme D'action

The mechanism of action of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

Cyclopropanecarboxylic acid: This compound has a similar cyclopropane ring structure but lacks the additional carboxyl group.

Cyclopropanecarbonyl chloride: This compound is used as an alkylating reagent and has a similar cyclopropane structure.

1-Cyano-1-cyclopropanecarboxylic acid: This compound is used in the synthesis of various chemical building blocks.

The uniqueness of this compound lies in its dual cyclopropane rings and carboxyl groups, which provide distinct chemical and physical properties.

Activité Biologique

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, along with its analogs, is being studied for various applications, including its role in plant biology and potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in various fields.

Chemical Structure and Properties

This compound has a unique cyclopropane ring structure that influences its chemical behavior and biological interactions. The presence of the cyclopropanecarbonyl group contributes to its reactivity and potential as a bioactive agent.

1. Antiviral Properties

Research has indicated that compounds similar to this compound may exhibit antiviral properties. For instance, derivatives containing cyclopropyl moieties have shown significant anti-HIV activity with low effective concentrations (EC50 values in the nanomolar range) against wild-type HIV-1 strains. The structural characteristics of these compounds allow them to interact favorably with viral enzymes, enhancing their potency against resistant strains .

2. Ethylene Biosynthesis Inhibition

The compound has been studied for its ability to inhibit ethylene biosynthesis in plants. Cyclopropane carboxylic acids have been identified as effective inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme crucial for ethylene production. This inhibition can delay fruit ripening and senescence, making these compounds valuable in agricultural applications .

Table 1: Inhibition Potency of Cyclopropane Derivatives on Ethylene Biosynthesis

| Compound | Binding Energy (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| Methylcyclopropane | -3.1 | 0.188 × 10^3 |

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Interaction : The cyclopropyl moiety facilitates interactions with specific enzymes, enhancing binding affinity and specificity.

- Structural Modifications : Variations in substituents on the cyclopropane ring can significantly alter the compound's biological efficacy, allowing for tailored applications in medicinal chemistry and agriculture.

Case Study 1: Anti-HIV Activity

In a study examining various derivatives of cyclopropanecarboxylic acids, compounds with cyclopropyl groups were identified as highly potent against HIV replication. The most effective compounds exhibited EC50 values as low as 0.53 nM, demonstrating their potential as therapeutic agents against HIV .

Case Study 2: Plant Stress Resistance

Another study focused on the application of 1-amino-cyclopropane-1-carboxylic acid (ACCA), a compound closely related to the target compound. ACCA was shown to enhance maize resistance against drought and pathogenic stress by modulating ethylene biosynthesis pathways. This finding highlights the agricultural potential of cyclopropane derivatives in improving crop resilience .

Propriétés

IUPAC Name |

1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPFMUISQDUZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520669 | |

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86101-65-7 | |

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.